3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid is a compound of interest in medicinal chemistry due to its potential biological activities. It is structurally characterized by a naphthalene ring substituted with a methoxy group at the 6-position, an isoxazole ring, and a carboxylic acid group.
Preparation Methods
The synthesis of 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Formation of Isoxazole Ring: The aldehyde undergoes a cyclization reaction with hydroxylamine to form the isoxazole ring.
Carboxylation: The resulting intermediate is then carboxylated to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential antibacterial and antifungal activities.
Medicine: It is investigated for its anti-inflammatory properties and potential as a drug candidate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the production of essential fatty acids, leading to antibacterial effects.
Comparison with Similar Compounds
Similar compounds include:
Naproxen: A nonsteroidal anti-inflammatory drug with a similar naphthalene structure but different functional groups.
2-(6-Methoxy-2-naphthyl)propanoic Acid: Another compound with a methoxy-naphthalene structure but differing in the position and type of functional groups.
Compared to these compounds, 3-(6-Methoxy-2-naphthyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its isoxazole ring and specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H13NO4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13NO4/c1-9-14(16(18)19)15(17-21-9)12-4-3-11-8-13(20-2)6-5-10(11)7-12/h3-8H,1-2H3,(H,18,19) |
InChI Key |
LNMBUKRKKVCDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC3=C(C=C2)C=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
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